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molecular formula C6H6ClNO2S B7887272 Phenylsulfamoyl chloride

Phenylsulfamoyl chloride

Cat. No. B7887272
M. Wt: 191.64 g/mol
InChI Key: SGSHEKZPIDTZJQ-UHFFFAOYSA-N
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Patent
US06903103B2

Procedure details

25.2 g of chlorosulphonic acid are added slowly to a solution of 60.6 g of aniline in 316 ml of methylene chloride cooled to −5° C. When the addition is complete, the mixture is allowed to return to ambient temperature and the precipitate obtained is filtered off. After drying, the precipitate is taken up in 231 ml of toluene, and 45.1 g of phosphorus pentachloride are added gradually. The mixture is then refluxed for 3 hours 30 minutes and, after returning to ambient temperature, the precipitate formed is filtered off. The filtrate is concentrated to obtain the expected product.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[C:7]1([NH:6][S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
60.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
316 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
After drying
ADDITION
Type
ADDITION
Details
45.1 g of phosphorus pentachloride are added gradually
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 3 hours 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
after returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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